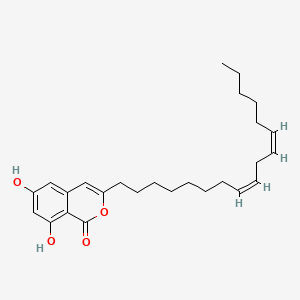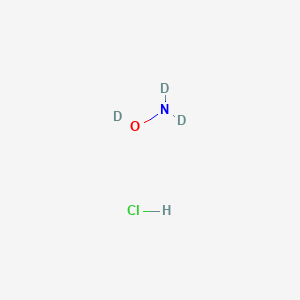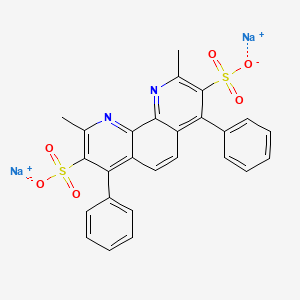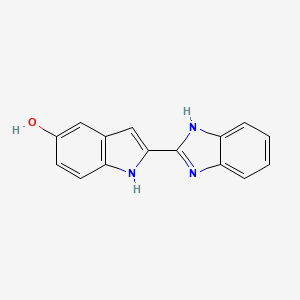
G-{d-Arg}-GDSP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G-{d-Arg}-GDSP is a synthetic peptide analogue of the RGD (Arg-Gly-Asp) sequence, which is known for its ability to bind to integrin adhesion receptors. This compound inhibits cellular attachment to fibronectin and osteoclast resorption . It has a molecular weight of 587.58 and a molecular formula of C22H37N9O10 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of G-{d-Arg}-GDSP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
G-{d-Arg}-GDSP primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.
Cleavage and Deprotection: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products
The major product of these reactions is the fully synthesized and deprotected this compound peptide .
Aplicaciones Científicas De Investigación
G-{d-Arg}-GDSP has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and interactions with integrins.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for potential therapeutic applications in inhibiting osteoclast activity and treating bone-related diseases.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .
Mecanismo De Acción
G-{d-Arg}-GDSP exerts its effects by binding to integrin adhesion receptors on the cell surface. This binding inhibits the attachment of cells to fibronectin, a major component of the extracellular matrix. The inhibition of cell attachment and osteoclast resorption is mediated through the disruption of integrin signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
RGD Peptides: Other peptides containing the RGD sequence, such as Arg-Gly-Asp-Ser (RGDS), exhibit similar integrin-binding properties.
Peptide Analogues: Compounds like cyclic RGD peptides (e.g., cRGDfK) offer enhanced stability and binding affinity.
Uniqueness
G-{d-Arg}-GDSP is unique due to its specific sequence and configuration, which confer distinct binding characteristics and biological activities. Its ability to inhibit osteoclast resorption makes it particularly valuable in bone research .
Propiedades
Fórmula molecular |
C22H37N9O10 |
|---|---|
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1 |
Clave InChI |
NTEDOEBWPRVVSG-RFGFWPKPSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)



![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


